
3-(1-(2-(4-Chlorophenoxy)-2-methylpropanoyl)azetidin-3-yl)oxazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-(2-(4-Chlorophenoxy)-2-methylpropanoyl)azetidin-3-yl)oxazolidine-2,4-dione is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound has been synthesized using several methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been extensively studied. In
Aplicaciones Científicas De Investigación
Synthesis and Chemical Transformation
- The base-catalyzed ring transformation of related β-lactams and their stability under certain conditions highlights the structural prerequisites for specific ring transformations, offering insights into the synthesis of complex molecules (Sápi et al., 1997).
Potential Antimicrobial Agents
- Oxazolidinone derivatives, including those structurally similar to the compound , have established importance in medicinal chemistry due to their wide range of biological activities. Some derivatives have been synthesized and screened against various bacterial and fungal strains, indicating potential antimicrobial applications (Devi et al., 2013).
Agricultural Applications
- Research on the morbidity of personnel potentially exposed to vinclozolin, a fungicide structurally related to oxazolidine-2,4-diones, provides insights into the safety and health implications of handling such compounds (Zober et al., 1995).
- Famoxadone, another fungicide, showcases the utility of oxazolidinone derivatives in providing excellent control of various plant pathogens, marking significant contributions to agricultural fungicide development (Sternberg et al., 2001).
Mechanistic Insights into Biological Activity
- The antiandrogenic activity of certain fungicides related to oxazolidine-2,4-diones has been explored, offering a deep dive into their mechanism of action and potential implications for human male reproduction (Wong et al., 1995).
Potential Hypoglycemic Agents
- Some benzyloxazolidine-2,4-diones have been identified as potent hypoglycemic agents, indicating their potential in managing blood glucose levels (Dow et al., 1991).
Propiedades
IUPAC Name |
3-[1-[2-(4-chlorophenoxy)-2-methylpropanoyl]azetidin-3-yl]-1,3-oxazolidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O5/c1-16(2,24-12-5-3-10(17)4-6-12)14(21)18-7-11(8-18)19-13(20)9-23-15(19)22/h3-6,11H,7-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OURBOZLQQUNBGT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N1CC(C1)N2C(=O)COC2=O)OC3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(2-(4-Chlorophenoxy)-2-methylpropanoyl)azetidin-3-yl)oxazolidine-2,4-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

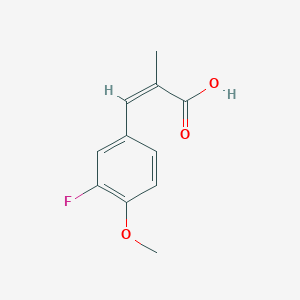
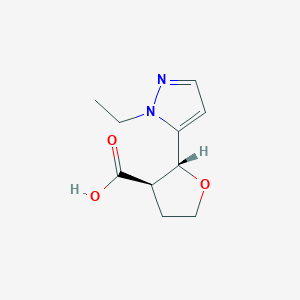
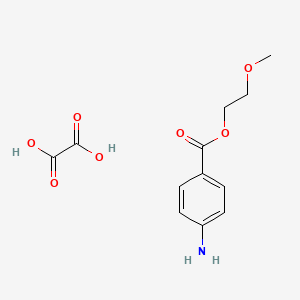

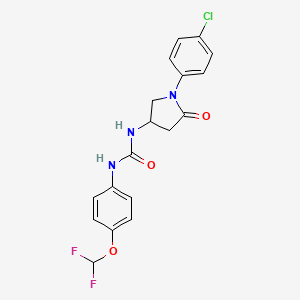

![1-(5-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid](/img/no-structure.png)
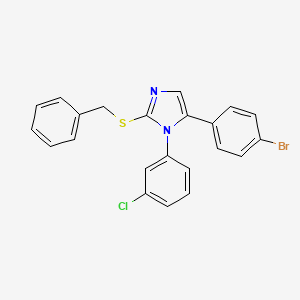
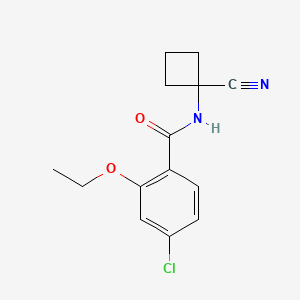
![N-cyclohexyl-3-{3-oxo-5-[({[2-(4-sulfamoylphenyl)ethyl]carbamoyl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B2414654.png)
![1-(4-Ethoxyphenyl)-3-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]urea](/img/structure/B2414656.png)
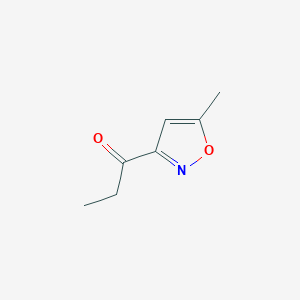
![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3-methylbutanamide](/img/structure/B2414661.png)
![Ethyl 2-[(2-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2414665.png)